molecular formula C18H26BFO4 B2740719 2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246531-89-3

2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2740719
CAS No.: 2246531-89-3
M. Wt: 336.21
InChI Key: UBZXQJADCQGFRP-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features a fluorinated aromatic ring and a dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-hydroxybenzaldehyde, undergoes a reaction with oxan-2-ylmethanol in the presence of a base to form 5-fluoro-2-(oxan-2-ylmethoxy)benzaldehyde.

    Boronic Acid Formation: The intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Boranes: Formed through reduction.

Scientific Research Applications

2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action for this compound involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the electron-withdrawing fluorine atom, which enhances the reactivity of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the fluorinated aromatic ring or dioxaborolane moiety.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: A similar compound with a thiophene ring instead of a fluorinated aromatic ring.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar compound with a brominated aromatic ring.

Uniqueness

2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated aromatic ring and a dioxaborolane moiety. This structure provides enhanced reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[5-fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BFO4/c1-17(2)18(3,4)24-19(23-17)15-11-13(20)8-9-16(15)22-12-14-7-5-6-10-21-14/h8-9,11,14H,5-7,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZXQJADCQGFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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